Acrasin

Overview

Description

Acrasin is a natural product found in Secale cereale, Pelargonium sidoides, and other organisms with data available.

Scientific Research Applications

Chemotaxis and Aggregation in Slime Molds

Acrasin is essential for the aggregation of amoeboid cells in species such as Dictyostelium and Polysphondylium. During the aggregation phase, individual amoebae are attracted to specific cell clumps that serve as collecting centers. This process is mediated by this compound, which diffuses through the external medium, creating a concentration gradient that directs the movement of cells toward these clumps .

Research Methodologies

Several methodologies have been developed to study this compound's effects on cellular behavior:

- In Vitro Assays : The small population assay measures chemotactic activity by placing sensitive cells near a droplet containing this compound. A positive response is indicated when more cells accumulate near the this compound droplet compared to a control .

- Gradient Formation : Researchers have created artificial gradients using liquid sources of this compound to study how amoebae navigate under controlled conditions. This method allows for precise manipulation of this compound concentrations and observation of cellular responses .

Case Study 1: Chemotaxis in Dictyostelium discoideum

In a notable study, researchers isolated this compound from aggregating amoebae of Dictyostelium discoideum. The findings demonstrated that this compound not only attracts cells but also influences their differentiation into multicellular structures. The ability to induce aggregation was confirmed through various assays that measured cell orientation and movement towards this compound sources .

Case Study 2: Pterin Derivatives as Acrasins

Further research identified specific pterin derivatives as active forms of this compound. These compounds exhibited similar chemotactic properties and could potentially serve as analogues for studying cellular aggregation processes in other eukaryotic organisms . The identification of these derivatives opens avenues for exploring synthetic applications in biotechnology.

Implications and Future Directions

The understanding of this compound's role in cellular slime molds has broader implications:

- Biotechnology : Insights gained from studying this compound could inform biotechnological applications where controlled cell aggregation is desirable, such as tissue engineering or microbial fuel cells.

- Evolutionary Biology : Research on acrasins contributes to our understanding of multicellularity evolution among early eukaryotes, providing insights into how complex life forms may have developed from simpler organisms .

Data Tables

| Aspect | Details |

|---|---|

| Chemical Nature | Chemotactic agent derived from slime molds |

| Isolation Methods | Methanolic extraction; dialysis techniques |

| Stability | Rapid loss at room temperature; stable forms obtained through drying |

| Applications | Cell aggregation studies; potential biotechnological applications |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for isolating Acrasin from cellular environments?

Effective isolation typically involves cell lysis under controlled pH and temperature, followed by chromatographic techniques such as HPLC or affinity chromatography. Protocols must specify buffer composition, centrifugation parameters, and purity validation methods (e.g., mass spectrometry). Detailed documentation ensures reproducibility, as per guidelines for experimental methods in analytical chemistry .

Q. How can researchers confirm this compound’s chemical structure and purity after isolation?

Structural confirmation requires a combination of NMR spectroscopy, X-ray crystallography, and tandem mass spectrometry. Purity is validated via high-resolution chromatograms (e.g., ≥95% purity thresholds) and comparison to synthetic standards. Cross-referencing with established spectral libraries is critical to avoid misidentification .

Q. What in vitro assays are suitable for preliminary functional analysis of this compound?

Dose-response assays (e.g., chemotaxis assays in Dictyostelium models) and fluorescence-based tracking of cellular responses are standard. Ensure controls for solvent effects and batch-to-batch variability. Methodological rigor aligns with frameworks for biochemical experimentation .

Advanced Research Questions

Q. How should experimental designs address this compound’s role in multi-organism signaling pathways?

Co-culture systems with fluorescently tagged cells or organisms enable real-time tracking of this compound-mediated interactions. Controls must account for cross-reactivity with other signaling molecules. Statistical power analysis ensures sufficient sample sizes to detect subtle effects, as recommended in experimental design guidelines .

Q. What strategies optimize this compound detection in heterogeneous biological matrices (e.g., biofilms)?

Matrix-specific extraction protocols (e.g., enzymatic digestion for biofilms) paired with LC-MS/MS improve sensitivity. Signal normalization against internal standards and validation via spike-recovery experiments mitigate matrix interference .

Q. How can researchers differentiate this compound’s primary functions from secondary effects in signaling studies?

Conditional gene knockout models or RNA interference paired with time-resolved activity assays isolate primary effects. Pharmacological inhibitors of downstream pathways help distinguish direct vs. indirect roles. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis specificity .

Q. Data Contradiction and Reproducibility

Q. What methodologies resolve discrepancies in reported this compound concentration thresholds for cellular responses?

Systematic reviews and meta-analyses assess study heterogeneity (e.g., strain variability, assay conditions). Replication under standardized protocols, with open-access data sharing, reduces technical bias. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis refinement .

Q. How should conflicting data on this compound’s stability under physiological conditions be addressed?

Comparative stability studies across pH, temperature, and ionic strength gradients, using isotopically labeled this compound, quantify degradation kinetics. Data reconciliation requires transparent reporting of environmental variables, as emphasized in analytical chemistry best practices .

Q. What statistical models are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Non-parametric models (e.g., Hill equation, logistic regression) and bootstrapping methods account for variability. Sensitivity analysis identifies outliers, while Bayesian approaches quantify uncertainty in threshold determinations .

Q. Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in studies involving this compound and genetically modified organisms (GMOs)?

Adhere to institutional biosafety protocols (e.g., containment levels for GMOs) and disclose potential ecological impacts in methodologies. Open-access publishing of negative results reduces publication bias, aligning with transparency mandates in modern analytical chemistry .

Q. What documentation standards are critical for replicating this compound-related experiments?

Supplementary materials must detail reagent sources (e.g., catalog numbers, purity grades), instrument calibration data, and raw datasets. Follow journal-specific guidelines for data availability statements and author contributions to meet reproducibility benchmarks .

Properties

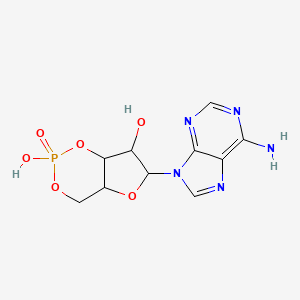

IUPAC Name |

6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859044 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-93-4, 60-92-4, 86594-34-5 | |

| Record name | NSC127975 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclic AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.